CGS 21680 Hydrochloride

Beschreibung

Eigenschaften

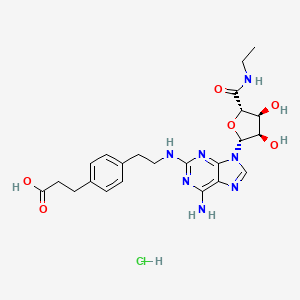

IUPAC Name |

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N7O6.ClH/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);1H/t16-,17+,18-,22+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHVMNOEKKJYJO-MJWSIIAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN7O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040999 |

Source

|

| Record name | CGS 21680 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124431-80-7 |

Source

|

| Record name | CGS 21680A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124431807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGS 21680 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CGS 21680 Hydrochloride: An In-depth Technical Guide to its A₂A Adenosine Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the A₂A adenosine receptor selectivity of CGS 21680 hydrochloride, a widely utilized research tool in pharmacology and drug discovery. This document details the quantitative binding affinities and functional potencies of CGS 21680 across adenosine receptor subtypes, outlines the experimental protocols for determining these parameters, and visually represents the key signaling pathways and experimental workflows.

Core Concept: A₂A Receptor Selectivity of CGS 21680

CGS 21680 is a potent and selective agonist for the A₂A adenosine receptor.[1][2][3] Its utility as a research tool is founded on its ability to preferentially activate the A₂A receptor over other adenosine receptor subtypes (A₁, A₂B, and A₃), thereby allowing for the specific investigation of A₂A receptor-mediated physiological and pathological processes. The selectivity of CGS 21680 is quantified through comparative binding affinity (Kᵢ) and functional potency (EC₅₀ or IC₅₀) values, which are summarized in the tables below.

Quantitative Selectivity Profile

The following tables present a summary of the binding affinities and functional potencies of this compound for the four human adenosine receptor subtypes.

Table 1: Binding Affinity of CGS 21680 for Human Adenosine Receptor Subtypes

| Receptor Subtype | Radioligand | Kᵢ (nM) | Cell Line | Reference |

| A₂A | [³H]CGS 21680 | 27 | HEK-293 | [1][2][4] |

| A₁ | [³H]R-PIA | 290 | CHO | [1] |

| A₂B | - | 67 | - | [1] |

| A₃ | [¹²⁵I]I-AB-MECA | 88,800 | CHO | [1] |

Table 2: Functional Potency of CGS 21680 at Human Adenosine Receptor Subtypes

| Receptor Subtype | Functional Assay | EC₅₀ (nM) | Cell Line | Reference |

| A₂A | cAMP Accumulation | 1.48 - 180 | HEK-293 | [4] |

| A₁ | - | >1000 | - | |

| A₂B | cAMP Accumulation | Weak agonist/ineffective | Hippocampal Slices | [5] |

| A₃ | - | - | - |

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the canonical A₂A receptor signaling pathway and a typical experimental workflow for determining the selectivity of a compound like CGS 21680.

Experimental Protocols

Radioligand Binding Assay for A₂A Receptor Affinity

This protocol is adapted from methodologies used in the characterization of adenosine receptor ligands.

1. Materials:

-

Membranes: Membranes prepared from HEK-293 cells stably expressing the human A₂A adenosine receptor.

-

Radioligand: [³H]CGS 21680.

-

Non-specific binding control: Unlabeled CGS 21680 or another suitable adenosine receptor agonist/antagonist (e.g., NECA).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Scintillation fluid.

2. Procedure:

-

Thaw the cell membrane preparation on ice.

-

In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]CGS 21680 (typically at or near its Kₔ), and varying concentrations of unlabeled CGS 21680 (for competition binding).

-

For total binding wells, add buffer instead of unlabeled CGS 21680. For non-specific binding wells, add a high concentration of unlabeled CGS 21680.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of the unlabeled CGS 21680.

-

Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of specific binding) using non-linear regression analysis.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Functional Assay for A₂A Receptor Potency

This protocol outlines a typical procedure for measuring cAMP accumulation in response to A₂A receptor activation.

1. Materials:

-

Cells: CHO or HEK-293 cells stably expressing the human A₂A adenosine receptor.

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12 for CHO cells).

-

Stimulation Buffer: HBSS or a similar buffer.

-

Phosphodiesterase (PDE) inhibitor: IBMX or Ro 20-1724 to prevent cAMP degradation.

-

CGS 21680: A range of concentrations to generate a dose-response curve.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or bioluminescent-based assays).

2. Procedure:

-

Seed the cells into a 96-well plate and culture overnight to allow for adherence.

-

On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.

-

Pre-incubate the cells with a PDE inhibitor in stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.

-

Add varying concentrations of CGS 21680 to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the detection reagents provided in the kit and a suitable plate reader.

3. Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each well based on the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of CGS 21680.

-

Determine the EC₅₀ value (the concentration of CGS 21680 that produces 50% of the maximal response) using non-linear regression analysis.

Conclusion

This compound exhibits a high degree of selectivity for the A₂A adenosine receptor, as demonstrated by both binding affinity and functional assay data. This selectivity, coupled with its potent agonist activity, makes it an invaluable pharmacological tool for elucidating the role of the A₂A receptor in a wide range of physiological and disease states. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of A₂A receptor ligands.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. A2A Adenosine Receptors from Rat Striatum and Rat Pheochromocytoma PC12 Cells: Characterization with Radioligand Binding and by Activation of Adenylate Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

CGS 21680 Hydrochloride: An In-depth Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 21680 hydrochloride, a potent and selective agonist of the Adenosine A2A receptor (A2AR), is a critical tool in immunological and neurological research. Its activation of the A2AR initiates a cascade of intracellular signaling events that modulate a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the core downstream signaling pathways influenced by CGS 21680, with a focus on both canonical and non-canonical mechanisms. We will delve into the cyclic AMP (cAMP)/Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) cascade, the Mitogen-Activated Protein Kinase (MAPK) pathway, and other emerging signaling interactions. This document aims to equip researchers with the foundational knowledge required to design and interpret experiments involving CGS 21680, and to aid in the development of novel therapeutics targeting the A2AR.

Introduction to this compound

CGS 21680 is a high-affinity A2A receptor agonist with a binding affinity (Ki) of 27 nM and an IC50 of 22 nM.[1][2] It exhibits over 140-fold selectivity for the A2A receptor over the A1 receptor.[1] The A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This initiation of the cAMP signaling cascade is a central tenet of CGS 21680's mechanism of action.

Canonical Signaling Pathway: The cAMP/PKA/CREB Axis

The most well-documented downstream signaling pathway of CGS 21680 involves the activation of the cAMP/PKA/CREB cascade. This pathway is fundamental to many of the cellular responses mediated by A2AR agonism.

Mechanism:

-

A2AR Activation: CGS 21680 binds to and activates the A2A receptor.

-

Gs Protein Activation: The activated A2AR promotes the exchange of GDP for GTP on the alpha subunit of the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).

-

PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

CREB Phosphorylation: Activated PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB) at Serine 133.[3]

-

Gene Transcription: Phosphorylated CREB (pCREB) recruits transcriptional coactivators, such as CREB-binding protein (CBP), to initiate the transcription of target genes containing cAMP response elements (CREs) in their promoters. These genes are involved in a variety of cellular processes, including neuronal plasticity, inflammation, and cell survival.[4]

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

Emerging evidence suggests that CGS 21680 can also modulate the MAPK signaling cascade, including the Extracellular signal-regulated kinase (ERK). This indicates a broader range of cellular processes influenced by A2AR activation.

Studies have shown that CGS 21680 treatment can lead to the phosphorylation and activation of ERK1/2 in the caudate-putamen.[3] However, in the nucleus accumbens, CGS 21680 failed to activate ERK1/2, suggesting region-specific effects.[3] The activation of the MAPK pathway can also be G protein-cAMP-PKA-dependent.[5]

Non-Canonical Signaling Pathways

Beyond the well-established cAMP and MAPK pathways, CGS 21680 has been shown to engage in other signaling cascades, highlighting the complexity of A2AR function.

Transactivation of Trk Receptors

In cultured rat motoneurons, the survival activity of CGS 21680 is partially mediated by the transactivation of the neurotrophin receptor TrkB.[6][7] This effect appears to be independent of the cAMP pathway, as the survival activity was only partially inhibited by a PKA inhibitor but was completely blocked by a combination of a PKA inhibitor and a Trk inhibitor.[6][7] This suggests a novel mechanism for the neuroprotective effects of CGS 21680.

YAP Signaling Pathway

In the context of corneal epithelial wound healing, CGS 21680 has been demonstrated to promote cellular proliferation and migration via the Yes-associated protein (YAP) signaling pathway.[8] Activation of the A2A receptor by CGS 21680 led to an initial up-regulation followed by a later down-regulation of YAP signaling molecules. Pharmacological inhibition of YAP signaling reversed the wound-healing effects of CGS 21680, confirming the involvement of this pathway.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with CGS 21680's interaction with the A2A receptor and its downstream effects.

Table 1: Receptor Binding and Potency of CGS 21680

| Parameter | Value | Cell/Tissue Type | Reference |

| Ki | 27 nM | - | [2] |

| IC50 | 22 nM | - | [1] |

| EC50 (cAMP stimulation) | 110 nM | Striatal slices | [1] |

| EC50 (coronary flow) | 1.8 nM (ED25) | Isolated perfused working rat heart | [1] |

Table 2: Effects of CGS 21680 on Downstream Signaling Molecules

| Target Molecule | Effect | Brain Region/Cell Type | Doses/Concentrations | Reference |

| pCREB | Increased | Nucleus Accumbens | 1.0 nmol (i.c.v.) | [3] |

| pERK1/2 | Increased | Caudate-Putamen | 1.0 nmol (i.c.v.) | [3] |

| pERK1/2 | No effect | Nucleus Accumbens | 1.0 nmol (i.c.v.) | [3] |

| cAMP | Increased | HEK293 cells expressing human A2AR | - | [9] |

| p-PKA | Increased | Myocardial tissue | - | [10] |

Experimental Protocols Overview

The following provides a general overview of methodologies commonly employed in studies investigating CGS 21680 signaling pathways. For detailed, step-by-step protocols, it is essential to consult the original research articles.

Cell Culture and Transfection

-

Cell Lines: HEK293 cells are frequently used for their high transfectability and low endogenous receptor expression, making them ideal for studying specific receptor signaling.

-

Transfection: Cells are transfected with plasmids encoding the human A2A receptor to study its specific downstream effects.

In Vivo Studies

-

Animal Models: Rats and mice are commonly used to investigate the physiological and behavioral effects of CGS 21680.

-

Drug Administration: CGS 21680 can be administered via various routes, including intraperitoneal (i.p.) injection or intracerebroventricular (i.c.v.) infusion for central nervous system studies.

Western Blotting

-

Purpose: To detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of signaling molecules like CREB and ERK.

-

General Workflow:

-

Tissue or cell lysis to extract proteins.

-

Protein quantification using methods like the Bradford assay.

-

Separation of proteins by size via SDS-PAGE.

-

Transfer of proteins to a membrane (e.g., PVDF).

-

Incubation with primary antibodies specific to the target protein (e.g., anti-pCREB, anti-pERK).

-

Incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection of the signal using a chemiluminescent substrate.

-

cAMP Accumulation Assays

-

Purpose: To directly measure the production of cAMP following A2AR activation.

-

Methodology: These assays are typically performed using commercially available kits, often based on competitive enzyme-linked immunosorbent assay (ELISA) principles.

Conclusion

This compound is a powerful pharmacological tool for elucidating the multifaceted roles of the Adenosine A2A receptor. Its downstream signaling is not limited to the canonical cAMP/PKA/CREB pathway but also involves the MAPK cascade and non-canonical pathways such as TrkB transactivation and YAP signaling. A thorough understanding of these intricate signaling networks is paramount for researchers in both basic science and drug development. This guide provides a foundational framework for this understanding, encouraging further exploration into the complex and therapeutically relevant world of A2AR signaling.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 3. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The adenosine A(2A) receptor agonist CGS 21680 alleviates auditory sensorimotor gating deficits and increases in accumbal CREB in rats neonatally treated with quinpirole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trk and cAMP-dependent survival activity of adenosine A(2A) agonist CGS21680 on rat motoneurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An agonist of the adenosine A2A receptor, CGS21680, promotes corneal epithelial wound healing via the YAP signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Adenosine A2a Receptor Regulates Autophagy Flux and Apoptosis to Alleviate Ischemia-Reperfusion Injury via the cAMP/PKA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

CGS 21680 Hydrochloride: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 21680 Hydrochloride is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor implicated in a wide array of physiological and pathological processes.[1][2][3] Its ability to specifically target the A2AR has made it an invaluable tool in neuroscience, cardiology, and immunology research, facilitating the elucidation of A2AR-mediated signaling pathways and the exploration of their therapeutic potential. This technical guide provides an in-depth overview of the pharmacological profile of CGS 21680, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

Core Pharmacological Profile

CGS 21680 is an adenosine analog characterized by a high affinity and selectivity for the A2A adenosine receptor.[1][4] Activation of the A2AR by CGS 21680 typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This primary signaling event triggers a cascade of downstream effects, mediating the diverse pharmacological actions of the compound.

Data Presentation

The following tables summarize the key quantitative pharmacological data for this compound.

Table 1: Receptor Binding Affinities

| Receptor Subtype | Test System | Radioligand | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Adenosine A2A | Rat Brain Tissue | [3H]CGS 21680 | 27 | 15.5 | 375 | [1][5] |

| Adenosine A2A | Human Striatal Membranes | [3H]CGS 21680 | - | 17.8 ± 1.1 | 313 ± 10 | |

| Adenosine A1 | - | - | 290 | - | - | [7] |

| Adenosine A2B | - | - | 67 | - | - | [7] |

| Adenosine A3 | - | - | 88,800 | - | - | [7] |

Table 2: In Vitro Functional Activity

| Assay | Tissue/Cell Line | Parameter | EC50 (nM) | Reference |

| Adenylyl Cyclase Stimulation | Striatal Slices | cAMP Formation | 110 | [5][6] |

| Coronary Flow Increase | Isolated Perfused Working Rat Heart | - | 1.8 (ED25) | [5] |

Table 3: In Vivo Cardiovascular Effects in Rats

| Parameter | Dose | Route of Administration | Effect | Reference |

| Blood Pressure | 9 µg/kg | i.v. | ED50 for decrease | [8] |

| Blood Pressure | 0.1 mg/kg | i.p. | No significant change | [1] |

| Heart Rate | 0.1 mg/kg | i.p. | Transient increase | [1] |

| Cardiac Output | 1.0 µg/kg/min | i.v. infusion | 28% increase in heart failure model | [2] |

| Venous Resistance | 1.0 µg/kg/min | i.v. infusion | 62% reduction in heart failure model | [2] |

Signaling Pathways

Activation of the A2A receptor by CGS 21680 initiates several key intracellular signaling cascades. The canonical pathway involves the Gαs-protein-mediated activation of adenylyl cyclase, leading to cAMP production and subsequent activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Additionally, A2AR activation has been shown to transactivate the Brain-Derived Neurotrophic Factor (BDNF) receptor, TrkB, leading to the activation of pro-survival and neurotrophic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological profiling of CGS 21680.

Radioligand Binding Assay for Adenosine A2A Receptor

Objective: To determine the binding affinity (Ki or Kd) of CGS 21680 for the adenosine A2A receptor.

Materials:

-

[3H]CGS 21680 (Radioligand)

-

Unlabeled CGS 21680 or other competing ligands

-

Membrane preparations from tissues or cells expressing A2A receptors (e.g., rat striatum, HEK-293 cells transfected with human A2AR)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA)

-

Adenosine deaminase (to remove endogenous adenosine)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Incubation: In a final volume of 1 mL, combine the membrane preparation, [3H]CGS 21680 at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled competing ligand. For saturation binding experiments, use increasing concentrations of [3H]CGS 21680.

-

Nonspecific Binding: To determine nonspecific binding, a parallel set of tubes is prepared containing a high concentration of a non-radiolabeled A2AR agonist or antagonist (e.g., 10 µM NECA).

-

Incubation Conditions: Incubate the mixture at 25°C for 90 minutes to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. For competition binding, determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific [3H]CGS 21680 binding) and calculate the Ki value using the Cheng-Prusoff equation. For saturation binding, determine the Kd and Bmax values by Scatchard analysis or nonlinear regression.

Adenylyl Cyclase Activity Assay (cAMP Accumulation)

Objective: To measure the functional agonism of CGS 21680 at the A2A receptor by quantifying its ability to stimulate cAMP production.

Materials:

-

Tissue slices (e.g., rat striatum) or cultured cells expressing A2A receptors

-

CGS 21680

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

cAMP assay kit (e.g., ELISA, RIA, or luminescence-based)

Procedure:

-

Tissue/Cell Preparation: Prepare acute tissue slices or culture cells to the desired confluency.

-

Pre-incubation: Pre-incubate the slices or cells with a phosphodiesterase inhibitor for a defined period (e.g., 30 minutes) to inhibit cAMP breakdown.

-

Stimulation: Add varying concentrations of CGS 21680 to the incubation medium and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Lysis: Terminate the stimulation by adding a lysis buffer to release intracellular cAMP.

-

Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the CGS 21680 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Neuroprotection Study in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

Objective: To evaluate the neuroprotective effects of CGS 21680 in a model of focal cerebral ischemia.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for MCAO

-

Nylon monofilament suture (e.g., 4-0) with a rounded tip

-

CGS 21680 solution

-

Vehicle control (e.g., saline)

-

Behavioral testing apparatus (e.g., neurological deficit scoring, rotarod)

-

TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct volume measurement

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.

-

MCAO Surgery:

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the ECA distally.

-

Temporarily clamp the CCA and ICA.

-

Insert a nylon monofilament through an arteriotomy in the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60-90 minutes.

-

-

Drug Administration: Administer CGS 21680 or vehicle (e.g., intraperitoneally) at a predetermined time point relative to the onset of ischemia or reperfusion.

-

Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.

-

Post-operative Care: Suture the incision and provide post-operative analgesia and care.

-

Neurological Assessment: At various time points post-MCAO (e.g., 24, 48, 72 hours), assess neurological deficits using a standardized scoring system.

-

Infarct Volume Measurement: At the end of the experiment, sacrifice the animal, remove the brain, and slice it into coronal sections. Stain the sections with TTC, which stains viable tissue red, leaving the infarcted area white. Quantify the infarct volume using image analysis software.

-

Data Analysis: Compare the neurological scores and infarct volumes between the CGS 21680-treated and vehicle-treated groups using appropriate statistical tests.

In Vivo Anti-inflammatory Study in a Murine Model of Collagen-Induced Arthritis (CIA)

Objective: To assess the anti-inflammatory and disease-modifying effects of CGS 21680 in a model of rheumatoid arthritis.

Materials:

-

DBA/1 mice

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

CGS 21680 solution

-

Vehicle control

-

Calipers for paw thickness measurement

-

Histology reagents (formalin, decalcifying solution, hematoxylin and eosin)

Procedure:

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA and administer a booster injection.

-

-

Drug Administration: Begin administration of CGS 21680 or vehicle (e.g., daily intraperitoneal injections) either prophylactically (from day 0 or 21) or therapeutically (after the onset of clinical signs).

-

Clinical Assessment:

-

Monitor the mice daily for the onset and severity of arthritis.

-

Score each paw based on a scale of 0-4 for erythema, swelling, and joint rigidity (0 = normal, 4 = severe inflammation and ankylosis). The maximum clinical score per mouse is 16.

-

Measure paw thickness using calipers.

-

-

Histological Analysis:

-

At the end of the study, sacrifice the mice and collect the paws.

-

Fix the paws in formalin, decalcify, and embed in paraffin.

-

Section the joints and stain with hematoxylin and eosin.

-

Score the sections for inflammation, pannus formation, cartilage destruction, and bone erosion.

-

-

Data Analysis: Compare the clinical scores, paw thickness, and histological scores between the CGS 21680-treated and vehicle-treated groups.

Conclusion

This compound is a cornerstone pharmacological tool for investigating the role of the adenosine A2A receptor in health and disease. Its high selectivity and potent agonist activity have enabled significant advances in our understanding of A2AR-mediated signaling in the central nervous, cardiovascular, and immune systems. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing CGS 21680 in their studies, facilitating experimental design and data interpretation. Further research with this compound holds promise for the development of novel therapeutic strategies targeting the adenosine A2A receptor for a variety of disorders.

References

- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The A2-selective adenosine analog, CGS 21680, depresses locomotor activity but does not block amygdala kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chondrex.com [chondrex.com]

- 5. Adenosinergic modulation of the EEG and locomotor effects of the A2 agonist, CGS 21680 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

CGS 21680 Hydrochloride: An In-Depth Technical Guide to In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 21680 Hydrochloride is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor that plays a crucial role in a multitude of physiological processes.[1] Its ability to specifically target the A2A receptor has made it an invaluable tool in neuroscience, cardiology, and immunology research. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of CGS 21680, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action: A2A Receptor Agonism

CGS 21680 exerts its effects by binding to and activating the adenosine A2A receptor. This receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. The elevation in intracellular cAMP levels initiates a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA), leading to a variety of cellular responses.

Figure 1: Simplified signaling pathway of CGS 21680 via the A2A receptor.

In Vitro Effects of this compound

The in vitro activity of CGS 21680 has been extensively characterized through various binding and functional assays. These studies have established its high affinity and selectivity for the A2A receptor.

Quantitative In Vitro Data

| Parameter | Species/Tissue | Value | Reference(s) |

| Binding Affinity (Ki) | |||

| A2A Receptor | Rat Striatum | 27 nM | [2] |

| A2A Receptor | Human Brain | 17.8 ± 1.1 nM | [2] |

| A1 Receptor | Rat Brain | >1000 nM | |

| Dissociation Constant (Kd) | |||

| A2A Receptor | Rat Brain | 15.5 nM | [3] |

| A2A Receptor | Human Brain | 22 ± 0.5 nM | [4] |

| Functional Potency (EC50/IC50) | |||

| cAMP Stimulation (EC50) | Rat Striatal Slices | 110 nM | [5] |

| Vasorelaxation (EC50) | Porcine Coronary Artery | 4.5 nM | [6] |

| Inhibition of TNF-α (IC50) | Murine Macrophages | ~10 nM |

Experimental Protocols: In Vitro Assays

This protocol outlines the determination of A2A receptor binding affinity using tritiated CGS 21680.

Figure 2: Workflow for a [3H]-CGS 21680 radioligand binding assay.

Materials:

-

Tissue or cells expressing A2A receptors (e.g., rat striatum)

-

[3H]-CGS 21680

-

Unlabeled CGS 21680 (for non-specific binding)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.

-

Incubation: In assay tubes, combine the membrane preparation, [3H]-CGS 21680 at various concentrations, and either buffer (for total binding) or a high concentration of unlabeled CGS 21680 (for non-specific binding). Incubate at room temperature to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place filters in scintillation vials with fluid and measure radioactivity.

-

Data Analysis: Calculate specific binding (Total - Non-specific). Analyze data using saturation binding kinetics to determine Kd and Bmax, or competition binding to determine the Ki of other compounds.[2][4]

This assay measures the functional consequence of A2A receptor activation by quantifying cAMP production.

Materials:

-

Cells or tissue expressing A2A receptors

-

CGS 21680

-

ATP

-

cAMP standard

-

Assay buffer with phosphodiesterase inhibitors (e.g., IBMX)

-

Method for cAMP detection (e.g., ELISA, RIA, or HPLC)

Procedure:

-

Cell/Tissue Preparation: Prepare cell lysates or tissue homogenates.

-

Incubation: Incubate the preparation with varying concentrations of CGS 21680 in the presence of ATP and phosphodiesterase inhibitors.

-

Reaction Termination: Stop the reaction (e.g., by boiling or adding acid).

-

cAMP Quantification: Measure the amount of cAMP produced using a suitable detection method.

-

Data Analysis: Plot cAMP concentration against CGS 21680 concentration to determine the EC50 value.[5]

In Vivo Effects of this compound

CGS 21680 has demonstrated a wide range of effects in various animal models, highlighting its therapeutic potential in cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.

Quantitative In Vivo Data

| Effect | Animal Model | Dose | Route | Key Finding | Reference(s) |

| Cardiovascular | |||||

| Hypotension | Spontaneously Hypertensive Rat | 10 mg/kg | p.o. | Sustained decrease in blood pressure for up to 24h. | [3] |

| Increased Heart Rate | Anesthetized Rat | 1.0 µg/kg/min | i.v. | 10% increase in heart rate.[7][8] | [7][8] |

| Increased Cardiac Output | Rat with Acute Heart Failure | 1.0 µg/kg/min | i.v. | 28% increase in cardiac output.[7][8] | [7][8] |

| Reduced Venous Resistance | Rat with Acute Heart Failure | 1.0 µg/kg/min | i.v. | 62% reduction in venous resistance.[7][8] | [7][8] |

| Anti-inflammatory | |||||

| Reduced Arthritis Severity | Murine Collagen-Induced Arthritis | 0.1 mg/kg | i.p. | Ameliorated clinical and histological signs of arthritis. | |

| Reduced Lung Inflammation | Rat Model of Allergic Asthma | 10-100 µg/kg | i.t. | Dose-dependent inhibition of inflammatory parameters. | [9] |

| Neuroprotective | |||||

| Reduced Neuronal Firing | Rat Cerebral Cortex | N/A | N/A | Potent depressant of spontaneous and evoked neuronal firing.[3] | [3] |

| Slowed Motor Deterioration | Mouse Model of Huntington's Disease | 0.5 mg/kg | i.p. | Slowed motor deterioration and reduced mutant huntingtin aggregates.[10] | [10] |

Experimental Protocols: In Vivo Models

This protocol describes the assessment of hemodynamic changes following CGS 21680 administration.[7][8]

Figure 3: Experimental workflow for assessing cardiovascular effects in rats.

Procedure:

-

Anesthesia and Catheterization: Anesthetize rats and surgically implant catheters into the femoral artery (for blood pressure monitoring) and femoral vein (for drug administration).

-

Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate. Other parameters like cardiac output can be measured using techniques like thermodilution.

-

Baseline Measurement: Allow the animal to stabilize and record baseline hemodynamic parameters.

-

CGS 21680 Administration: Administer CGS 21680 via intravenous infusion at desired doses.

-

Post-Treatment Measurement: Continuously record hemodynamic parameters during and after drug administration.

-

Data Analysis: Analyze the changes in blood pressure, heart rate, cardiac output, and other relevant parameters compared to baseline.[7][8]

A widely used model for rheumatoid arthritis to evaluate the anti-inflammatory effects of CGS 21680.

Procedure:

-

Immunization: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail of susceptible mouse strains (e.g., DBA/1).

-

Booster: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.

-

Arthritis Development: Arthritis typically develops 28-35 days after the initial immunization.

-

CGS 21680 Treatment: Begin administration of CGS 21680 (e.g., intraperitoneally) at the onset of clinical signs of arthritis.

-

Assessment: Monitor the incidence and severity of arthritis using a clinical scoring system. Histological analysis of the joints can be performed at the end of the study to assess inflammation, cartilage destruction, and bone erosion.

This model is used to study the neuroprotective and anti-inflammatory effects of CGS 21680 in the central nervous system.[11]

Procedure:

-

Stereotaxic Surgery: Anesthetize rats and use a stereotaxic frame to inject LPS directly into a specific brain region (e.g., the striatum or substantia nigra).

-

CGS 21680 Administration: Administer CGS 21680 (e.g., intraperitoneally or via osmotic minipump) before or after the LPS injection, depending on the study design (prophylactic or therapeutic).

-

Behavioral Testing: Perform behavioral tests to assess motor function and cognitive deficits.

-

Neurochemical and Histological Analysis: At the end of the experiment, sacrifice the animals and collect brain tissue for analysis of inflammatory markers (e.g., cytokines, microglial activation), neuronal damage, and neurotransmitter levels.

Conclusion

This compound is a powerful research tool with well-defined in vitro and in vivo pharmacological profiles. Its high selectivity for the adenosine A2A receptor allows for the precise investigation of the roles of this receptor in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the adenosine A2A receptor pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. CHARACTERIZATION OF HUMAN STRIATAL A2-ADENOSINE RECEPTORS USING RADIOLIGAND BINDING AND PHOTOAFFINITY LABELING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Binding of the adenosine A2 receptor ligand [3H]CGS 21680 to human and rat brain: evidence for multiple affinity sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative effects of a selective adenosine A2 receptor agonist, CGS 21680, and nitroprusside in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of CGS 21680, a selective A2A adenosine receptor agonist, on cardiac output and vascular resistance in acute heart failure in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of CGS 21680, a selective A2A adenosine receptor agonist, on cardiac output and vascular resistance in acute heart failure in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Influence of CGS 21680, a selective adenosine A(2A) receptor agonist, on NMDA receptor function and expression in the brain of Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracranial injection of LPS in rat as animal model of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

CGS 21680 Hydrochloride: A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 21680 hydrochloride is a potent and selective agonist for the A2A adenosine receptor, a G-protein coupled receptor implicated in a wide array of physiological and pathological processes. Since its development, CGS 21680 has become an indispensable pharmacological tool for elucidating the role of A2A receptor signaling in the central nervous, cardiovascular, and immune systems. This technical guide provides an in-depth overview of the discovery and history of CGS 21680, its receptor binding and functional activity profile, detailed protocols for key in vitro assays, and a comprehensive examination of its downstream signaling pathways.

Discovery and History

CGS 21680 emerged from a concerted effort to develop subtype-selective adenosine receptor agonists. The initial synthesis and pharmacological characterization of CGS 21680 were first reported in 1989 by a team of scientists at CIBA-GEIGY Corporation.[1] Their research demonstrated that CGS 21680 exhibited high affinity and selectivity for the A2A adenosine receptor, particularly in rat brain striatal membranes.[1] This discovery was a significant milestone, as it provided researchers with a chemical probe to specifically investigate the functions of the A2A receptor subtype, distinguishing its effects from those mediated by the A1 adenosine receptor. The high density of A2A receptors in the striatum, as demonstrated by early autoradiography studies using [3H]CGS 21680, solidified its utility in neuroscience research.[2][3]

Quantitative Data

The pharmacological profile of this compound is defined by its high binding affinity and functional potency at the A2A adenosine receptor, with significantly lower affinity for other adenosine receptor subtypes. The following tables summarize key quantitative data from various studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Species | Preparation | Radioligand | Ki (nM) | Reference(s) |

| A2A | Human | Recombinant (HEK-293 cells) | [3H]CGS 21680 | 27 | [4] |

| A2A | Rat | Brain Striatum | [3H]CGS 21680 | 15.5 (Kd) | [5] |

| A1 | Human | Recombinant (CHO cells) | [3H]DPCPX | ~2900 | [6] |

| A2B | Human | Recombinant (HEK-293 cells) | - | >10000 | [6] |

| A3 | Human | Recombinant (HEK-293 cells) | [125I]AB-MECA | ~88800 | [6] |

Table 2: Functional Activity of this compound

| Assay | Cell/Tissue Preparation | Parameter | Value (nM) | Reference(s) |

| cAMP Accumulation | Rat Striatal Slices | EC50 | 110 | [5] |

| Coronary Flow Increase | Isolated Perfused Rat Heart | ED25 | 1.8 | [5] |

| cAMP Accumulation | Human A2A Receptors in CHO cells | EC50 | 1.48 - 180 | [4] |

| Inhibition of Ligand Binding | Rat Striatal Membranes | IC50 | 22 | [5] |

Table 3: Receptor Density (Bmax) from Radioligand Binding Studies

| Tissue/Cell Preparation | Radioligand | Bmax (fmol/mg protein) | Reference(s) |

| Rat Brain Striatum | [3H]CGS 21680 | 375 | [5] |

| Human Putamen | [3H]CGS 21680 | 444 | [7] |

Experimental Protocols

The following are detailed methodologies for two key experiments used to characterize the interaction of CGS 21680 with the A2A adenosine receptor.

Radioligand Binding Assay

This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the A2A adenosine receptor using [3H]CGS 21680.

Objective: To determine the inhibition constant (Ki) of a test compound for the A2A adenosine receptor.

Materials:

-

HEK-293 or CHO cells stably expressing the human A2A adenosine receptor.

-

[3H]CGS 21680 (specific activity ~40-60 Ci/mmol).

-

Unlabeled CGS 21680 or other non-selective adenosine agonist (e.g., NECA) for determining non-specific binding.

-

Test compounds.

-

Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM MgCl2, with protease inhibitors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.

-

Adenosine Deaminase (ADA).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.

-

Homogenize the cell suspension using a Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

Store membrane aliquots at -80°C.

-

-

Assay Setup:

-

On the day of the experiment, thaw the membrane preparation on ice.

-

Dilute the membranes in Assay Buffer to a final concentration of 20-40 µg of protein per well.

-

Add adenosine deaminase (2 U/mL) to the diluted membranes and incubate for 30 minutes at room temperature to degrade endogenous adenosine.

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add in the following order:

-

50 µL of Assay Buffer (for total binding) or 50 µL of a saturating concentration of unlabeled agonist (e.g., 10 µM NECA) for non-specific binding, or 50 µL of the test compound dilution.

-

50 µL of [3H]CGS 21680 (at a final concentration close to its Kd, e.g., 10-20 nM).

-

100 µL of the membrane preparation.

-

-

-

Incubation and Filtration:

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold Assay Buffer.

-

-

Data Analysis:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol describes a functional assay to measure the ability of CGS 21680 to stimulate the production of cyclic AMP (cAMP) in cells expressing the A2A adenosine receptor.

Objective: To determine the potency (EC50) and efficacy of CGS 21680 in stimulating cAMP production.

Materials:

-

CHO or HEK-293 cells stably expressing the human A2A adenosine receptor.

-

This compound.

-

Forskolin (as a positive control for adenylyl cyclase activation).

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

-

Cell culture medium (e.g., DMEM/F-12).

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing 1 mM IBMX.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Cell Culture and Plating:

-

Culture cells to ~80-90% confluency.

-

Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

-

Assay Protocol:

-

On the day of the assay, aspirate the culture medium from the wells.

-

Wash the cells once with pre-warmed Stimulation Buffer.

-

Add 50 µL of Stimulation Buffer to each well and incubate for 30 minutes at 37°C to inhibit phosphodiesterase activity.

-

Prepare serial dilutions of CGS 21680 in Stimulation Buffer.

-

Add 50 µL of the CGS 21680 dilutions to the respective wells. For the basal control, add 50 µL of Stimulation Buffer. For a positive control, a saturating concentration of forskolin can be used.

-

Incubate the plate for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a standard curve if required by the assay kit.

-

Calculate the concentration of cAMP in each well.

-

Plot the cAMP concentration against the logarithm of the CGS 21680 concentration.

-

Determine the EC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Signaling Pathways

Activation of the A2A adenosine receptor by CGS 21680 initiates a cascade of intracellular signaling events. While the canonical pathway involves the activation of adenylyl cyclase, evidence suggests that A2A receptor signaling is more complex, engaging multiple downstream effectors.

Canonical Gs-cAMP-PKA-CREB Pathway

The A2A receptor is primarily coupled to the stimulatory G-protein, Gs. Upon agonist binding, Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP Response Element-Binding protein (CREB).[8][9] Phosphorylated CREB translocates to the nucleus and modulates the transcription of target genes.[8]

References

- 1. [3H]CGS 21680, a selective A2 adenosine receptor agonist directly labels A2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct autoradiographic localization of adenosine A2 receptors in the rat brain using the A2-selective agonist, [3H]CGS 21680 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. estudogeral.uc.pt [estudogeral.uc.pt]

- 4. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. CGS 21680 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Development - A2A receptor signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 9. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]

CGS 21680 Hydrochloride: A Technical Guide to its Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 21680 hydrochloride is a potent and selective agonist for the adenosine A2A receptor, a member of the G-protein coupled receptor (GPCR) family. Its high affinity and selectivity have established it as a crucial tool in pharmacological research to investigate the physiological and pathophysiological roles of the A2A receptor. This technical guide provides a comprehensive overview of the binding affinity and kinetics of CGS 21680, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathways.

Data Presentation: Binding Affinity of this compound

The following tables summarize the quantitative data on the binding affinity of CGS 21680 for various adenosine receptor subtypes. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Binding Affinity (Ki) of CGS 21680 for Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| A2A | 27 | |

| A1 | 2900 | |

| A2B | >1000 | |

| A3 | 88800 |

Table 2: Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) of [3H]CGS 21680

| Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Human Striatal Membranes | 17.8 ± 1.1 | 313 ± 10 | |

| Rat Striatal Membranes | 15.5 | 375 |

Table 3: Functional Potency (EC50/IC50) of CGS 21680

| Assay | Parameter | Value (nM) | Reference |

| Adenylyl Cyclase Activation (rat striatal slices) | EC50 | 110 | |

| Inhibition of Radioligand Binding | IC50 | 22 |

Binding Kinetics

While extensive data is available on the equilibrium binding affinity of CGS 21680, specific kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) are not widely reported in the public literature. The determination of these parameters is crucial for a complete understanding of the drug-receptor interaction, as they provide insights into the residence time of the ligand on the receptor, which can be a better predictor of in vivo efficacy than affinity alone. These parameters can be determined using kinetic radioligand binding assays as detailed in the experimental protocols section.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of CGS 21680 to its target receptors.

Radioligand Binding Assay for Affinity Determination (Competition Assay)

This protocol describes a competition binding assay using [3H]CGS 21680 to determine the affinity (Ki) of unlabeled test compounds for the A2A adenosine receptor.

Materials:

-

Membrane Preparation: Membranes from cells or tissues expressing the A2A adenosine receptor (e.g., HEK293 cells stably expressing human A2AR, rat striatum).

-

Radioligand: [3H]CGS 21680.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A2A agonist or antagonist (e.g., 50 µM NECA).

-

Test Compounds: Unlabeled CGS 21680 or other competing ligands.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) and a vacuum filtration manifold.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer.

-

Non-specific Binding: Non-specific binding control.

-

Competition: A range of concentrations of the test compound.

-

-

Add Radioligand: Add [3H]CGS 21680 to all wells at a final concentration close to its Kd (e.g., 5 nM).

-

Add Membranes: Add the membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activation Assay

This protocol measures the functional agonism of CGS 21680 by quantifying the production of cyclic AMP (cAMP).

Materials:

-

Cells: Cells expressing the A2A adenosine receptor (e.g., CHO-K1 cells stably expressing human A2AR).

-

Stimulation Buffer: HBSS or DMEM containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.

-

CGS 21680: A range of concentrations.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.

-

Pre-incubation: Wash the cells and pre-incubate with stimulation buffer for a short period (e.g., 10-15 minutes) at 37°C.

-

Stimulation: Add varying concentrations of CGS 21680 to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay kit.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the CGS 21680 concentration.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways of CGS 21680 at the A2A Adenosine Receptor

CGS 21680, upon binding to the A2A adenosine receptor, primarily activates the Gs/Golf family of G-proteins. This initiates a canonical signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB.

In addition to this primary pathway, A2A receptor activation by CGS 21680 has been shown to engage other signaling molecules, including Phospholipase C (PLC), Protein Kinase C (PKC), and members of the Mitogen-Activated Protein Kinase (MAPK) family such as ERK1/2 and JNK. Recent studies have also implicated the Hippo-YAP signaling pathway in the cellular responses to CGS 21680.

Caption: CGS 21680 Signaling Pathways.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand competition binding assay to determine the binding affinity of a test compound.

Caption: Radioligand Competition Binding Workflow.

CGS 21680 Hydrochloride structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of CGS 21680 Hydrochloride

Introduction

This compound is a potent and highly selective agonist for the A2A adenosine receptor (A2AAR).[1][2][3] Its high affinity and selectivity have established it as a standard pharmacological tool for investigating the physiological and pathological roles of the A2AAR. This receptor is a G-protein coupled receptor (GPCR) that is abundantly expressed in the brain, particularly in the striatum, as well as in immune cells, platelets, and blood vessels. The activation of A2AAR is implicated in a wide range of biological processes, including neurotransmission, inflammation, and cardiovascular function. Understanding the structure-activity relationship (SAR) of CGS 21680 is crucial for the rational design of novel A2AAR agonists with improved therapeutic potential for conditions such as Parkinson's disease, Huntington's disease, inflammation, and ischemic injury.[1]

This technical guide provides a comprehensive overview of the SAR of CGS 21680, detailing the key structural motifs responsible for its potent and selective interaction with the A2AAR. It includes quantitative data on binding affinities and functional potencies, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Core Molecular Structure

The chemical structure of CGS 21680, 2-[p-(2-carboxyethyl)phenylethyl-amino]-5′-N-ethylcarboxamido adenosine, is an analog of the endogenous agonist adenosine. Its high affinity and selectivity for the A2AAR are derived from specific modifications to the adenosine scaffold:

-

Adenosine Core : This provides the fundamental purine and ribose moieties necessary for recognition by adenosine receptors.

-

5'-N-ethylcarboxamido Group : This modification on the ribose sugar is a common feature in potent adenosine receptor agonists and contributes to the high affinity for the A2AAR.

-

2-[p-(2-carboxyethyl)phenylethylamino] Group : This bulky substituent at the C2 position of the adenine base is the primary determinant of the compound's high selectivity for the A2AAR over other adenosine receptor subtypes, particularly the A1 receptor.[4]

Structure-Activity Relationship (SAR) Analysis

The SAR of CGS 21680 and its analogs has been explored to understand the molecular determinants of A2AAR binding and activation. The key interactions occur within the orthosteric binding pocket of the receptor.

-

Adenosine Moiety Interactions : The adenosine portion of CGS 21680 binds in a similar fashion to the endogenous agonist. Hydrogen bonds are formed between the 2' and 3' hydroxyl groups of the ribose and key residues such as Ser277 and His278.[4]

-

C2 Position Substituent : The extended 2-[p-(2-carboxyethyl)phenylethylamino] chain at the C2 position is crucial for selectivity.[5] This group extends towards the extracellular loop region of the receptor. The terminal carboxylate group has been identified as a versatile point for further chemical modification, such as the attachment of fluorescent probes or larger molecules, often without a significant loss of binding affinity.[5] This suggests that the region accommodating this part of the molecule is relatively unconstrained.

-

5'-N-ethylcarboxamido Group : This group enhances the affinity for the A2AAR. The ethyl group fits into a hydrophobic pocket, and the carboxamide can form additional hydrogen bonds, contributing to the overall stability of the ligand-receptor complex.

Quantitative SAR Data

The following table summarizes the binding affinity and functional potency data for CGS 21680 at adenosine receptors.

| Compound | Receptor Target | Binding Affinity (Ki/Kd) | Functional Potency (EC50/IC50) | Selectivity (A1/A2A) | Notes |

| CGS 21680 | Rat A2A | 27 nM (Ki)[1][6][7] | 110 nM (EC50, cAMP stimulation in striatal slices)[6] | ~140-fold over A1[6] | Prototypical selective A2A agonist. |

| CGS 21680 | Rat A2A | 15.5 nM (Kd)[6] | 1.8 nM (ED25, coronary flow in isolated rat heart)[6] | Demonstrates high affinity and potency. | |

| CGS 21680 | Rat Striatum | 17 nM (Kd)[8] | 22 nM (IC50)[3][6] | High-affinity binding in A2A-rich tissue. | |

| CGS 21680 | Rat Hippocampus | 58 nM (Kd)[8] | Lower affinity in regions with mixed receptor populations.[8] | ||

| CGS 21680 | Rat Cerebral Cortex | 58 nM (Kd)[8] | Lower affinity compared to striatum.[8] |

Signaling Pathway of A2A Receptor Activation

Activation of the A2A adenosine receptor by CGS 21680 initiates a canonical Gs-protein coupled signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Caption: A2A Adenosine Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of CGS 21680 and its analogs to the A2A adenosine receptor using a competitive binding assay with [3H]CGS 21680.

Objective: To determine the inhibition constant (Ki) of test compounds for the A2AAR.

Materials:

-

Cell membranes from tissues or cells expressing A2AAR (e.g., rat striatum, HEK293-A2AAR cells).

-

[3H]CGS 21680 (Radioligand).

-

Unlabeled CGS 21680 or other competitor compounds.

-

Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Adenosine deaminase (ADA) to remove endogenous adenosine.

-

Non-specific binding control (e.g., 10 µM NECA).[9]

-

Glass fiber filters and a cell harvester/filtration apparatus.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In assay tubes, combine the cell membranes, [3H]CGS 21680 at a concentration near its Kd (e.g., 10 nM), and varying concentrations of the unlabeled competitor compound.[9]

-

Incubation: Pre-incubate membranes with ADA. Then, incubate all components at 25°C for 60-90 minutes to reach equilibrium.[9]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.[10]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 2. CGS-21680 - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. Molecular Determinants of CGS21680 Binding to the Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Evidence for high-affinity binding sites for the adenosine A2A receptor agonist [3H] CGS 21680 in the rat hippocampus and cerebral cortex that are different from striatal A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Binding of the prototypical adenosine A2A receptor agonist CGS 21680 to the cerebral cortex of adenosine A1 and A2A receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

CGS 21680 Hydrochloride: A Deep Dive into its Therapeutic Potential in Central Nervous System Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 21680 Hydrochloride, a potent and selective agonist of the adenosine A2A receptor (A2AR), has emerged as a promising therapeutic candidate for a spectrum of central nervous system (CNS) disorders. Its multifaceted mechanism of action, primarily centered on the modulation of neuroinflammation, excitotoxicity, and neurotrophic factor signaling, has been demonstrated in numerous preclinical studies. This technical guide synthesizes the current understanding of CGS 21680's therapeutic potential, presenting key quantitative data from pivotal studies, detailing experimental methodologies, and visualizing the intricate signaling pathways and experimental workflows. This document aims to provide a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative and neurological diseases.

Introduction

The adenosine A2A receptor is a G-protein coupled receptor highly expressed in the basal ganglia, particularly in the striatum, as well as on various immune cells. Its activation has been shown to exert a range of effects, including anti-inflammatory, neuroprotective, and regenerative actions. CGS 21680, as a selective A2AR agonist, has been instrumental in elucidating the therapeutic role of this receptor in CNS pathologies such as Huntington's disease, Rett syndrome, ischemic stroke, and conditions associated with neuroinflammation. This guide will explore the preclinical evidence supporting the therapeutic utility of CGS 21680 in these disorders.

Therapeutic Potential in CNS Disorders: Preclinical Evidence

Huntington's Disease

In a transgenic mouse model of Huntington's disease (R6/2), daily administration of CGS 21680 has been shown to delay the progression of motor deterioration and prevent the reduction in brain weight.[1] Treatment with CGS 21680 also led to a reduction in the size of ubiquitin-positive neuronal intranuclear inclusions and ameliorated the aggregation of mutant huntingtin protein.[1] Furthermore, chronic treatment normalized elevated blood glucose levels and reduced the overactivation of 5'AMP-activated protein kinase (AMPK) in the striatum.[1]

A study investigating the effect of chronic CGS 21680 treatment on NMDA receptor subunits in R6/2 mice found that it increased the expression of the NR2A subunit and the NR2A/NR2B ratio in the cortex.[2][3] In the striatum, it reduced NR1 expression and increased the expression of NR2A and the NR2A/NR2B ratio.[2][3]

| Disorder Model | Animal Model | CGS 21680 Dosage | Key Quantitative Findings | Reference |

| Huntington's Disease | R6/2 Transgenic Mice | 0.5 mg/kg i.p. daily for 3 weeks | - Delayed progressive deterioration of motor performance. - Prevented reduction in brain weight. - Reversed enlarged ventricle-to-brain ratio. - Significantly reduced increased choline levels in the striatum. - Reduced the size of ubiquitin-positive neuronal intranuclear inclusions. - Normalized elevated blood glucose levels. | [1] |

| Huntington's Disease | R6/2 Transgenic Mice | 0.5 mg/kg i.p. daily for 3 weeks | - Increased NR2A subunit expression and NR2A/NR2B ratio in the cortex. - Reduced NR1 expression in the striatum. - Increased NR2A and NR2A/NR2B expression in the striatum. | [2][3] |

Rett Syndrome

In a mouse model of Rett syndrome (R106W point mutation), CGS 21680 demonstrated significant therapeutic effects both in vitro and in vivo.[4] In primary neurons from the RTT model, CGS 21680 restored neurite outgrowth, increased the number of synaptic puncta, and upregulated genes related to the BDNF-TrkB signaling pathway (Bdnf, TrkB, and Mtor) and neural development (Tuj1 and Syn1).[4] In vivo, CGS 21680 treatment alleviated neurobehavioral impairments.[4]

| Disorder Model | Model System | CGS 21680 Treatment | Key Quantitative Findings | Reference |

| Rett Syndrome | R106W RTT Primary Neurons | Not specified | - Restored neurite outgrowth. - Increased the number of SYN1+/MAP2+ puncta pairs. - Upregulated Bdnf, TrkB, Mtor, Tuj1, and Syn1 gene expression. - Restored electrophysiological functions. | [4] |

| Rett Syndrome | R106W RTT In Vivo Model | Not specified | - Alleviated neurobehavioral impairments. - Modulated gene expression. | [4] |

Ischemic Stroke

Studies in a rat model of transient middle cerebral artery occlusion (MCAo) have shown that low doses of CGS 21680 administered after ischemia provide neuroprotection.[5][6] Treatment with CGS 21680 reduced neurological deficits, microgliosis, and astrogliosis.[5][6] It also improved myelin organization in the striatum and the cytoarchitecture of the ischemic cortex and striatum.[5][6] A key mechanism appears to be the reduction of neuroinflammation, as evidenced by a decrease in the infiltration of granulocytes into the ischemic tissue.[5][6] However, one study indicated that CGS 21680 at a concentration of 10⁻⁶ M significantly enhanced the ischemia-evoked release of the excitatory amino acids aspartate and glutamate.[7]

| Disorder Model | Animal Model | CGS 21680 Dosage | Key Quantitative Findings | Reference |

| Transient Cerebral Ischemia | Rat (transient MCAo) | 0.01 and 0.1 mg/kg i.p., twice daily for 7 days, starting 4h after ischemia | - Protected from neurological deficit from day 1 to day 7. - Reduced microgliosis and astrogliosis. - Improved myelin organization in the striatum. - Improved cytoarchitecture of the ischemic cortex and striatum. - Reduced the number of infiltrated granulocytes into the ischemic tissue. | [5][6] |

| Cerebral Ischemia | Rat (four vessel occlusion) | 10⁻⁶ M (pretreatment) | - Significantly enhanced ischemia-evoked release of aspartate and glutamate. | [7] |

Experimental Protocols

Huntington's Disease Model (R6/2 Mice)

-

Animals: Male R6/2 transgenic mice and wild-type littermates.

-

Treatment: Daily intraperitoneal (i.p.) injections of CGS 21680 (0.5 mg/kg) or vehicle, starting from 8 weeks of age for a duration of 3 weeks.[2][3]

-

Behavioral Analysis: Motor performance was assessed to monitor disease progression.

-